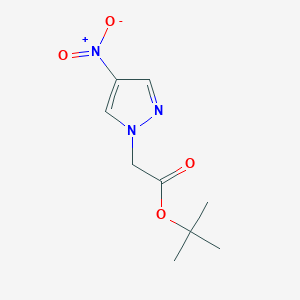![molecular formula C16H21N3O2 B6362297 2-[3-(2-Methylpiperazin-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1240571-90-7](/img/structure/B6362297.png)
2-[3-(2-Methylpiperazin-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(2-Methylpiperazin-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione, commonly referred to as 2-Methylpiperazin-1-ylpropylisoindol-1,3-dione, is a heterocyclic compound with a unique structure and a wide range of applications. It is a colorless solid that is soluble in polar solvents such as water, alcohols, and ethers. 2-Methylpiperazin-1-ylpropylisoindol-1,3-dione has been widely studied for its potential applications in drug design, medicinal chemistry, and other fields.
Mécanisme D'action
Target of Action
Similar compounds have been found to target proteins like s100b and RNA polymerase I . These proteins play crucial roles in cellular processes such as signal transduction and transcription.
Pharmacokinetics
Similar compounds have been found to be metabolized in the liver and have an elimination half-life of 10–20 hours . These properties can significantly impact the bioavailability and efficacy of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-Methylpiperazin-1-ylpropylisoindol-1,3-dione in laboratory experiments is its high solubility in polar solvents, which makes it easy to work with. It is also relatively inexpensive and can be synthesized in high yields using a variety of methods. However, the compound can be toxic if used in high concentrations, and it is not always easy to obtain pure samples.
Orientations Futures
Future research into 2-Methylpiperazin-1-ylpropylisoindol-1,3-dione could focus on further elucidating its mechanism of action and its potential applications in drug design and medicinal chemistry. Additionally, further research could be conducted to explore its potential applications in other fields, such as biotechnology and nanotechnology. Other possible future directions include the development of new synthesis methods and the discovery of novel compounds derived from 2-Methylpiperazin-1-ylpropylisoindol-1,3-dione.
Méthodes De Synthèse
The synthesis of 2-Methylpiperazin-1-ylpropylisoindol-1,3-dione has been extensively studied and several methods have been developed. The most widely used method is the condensation of 2-methylpiperazine and propionic anhydride in the presence of an acid catalyst. This reaction produces the desired product in high yields. Other methods, such as the reaction of 2-methylpiperazine with ethyl acetoacetate, have also been successfully used to synthesize the compound.
Applications De Recherche Scientifique
2-Methylpiperazin-1-ylpropylisoindol-1,3-dione has been extensively studied for its potential applications in drug design, medicinal chemistry, and other fields. It has been used as a building block to synthesize a variety of biologically active compounds, such as inhibitors of the human epidermal growth factor receptor (EGFR) and inhibitors of the human immunodeficiency virus (HIV). It has also been used to synthesize novel compounds with anti-inflammatory, antifungal, and antiviral activities.
Propriétés
IUPAC Name |
2-[3-(2-methylpiperazin-1-yl)propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12-11-17-7-10-18(12)8-4-9-19-15(20)13-5-2-3-6-14(13)16(19)21/h2-3,5-6,12,17H,4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVXHBDGODXHIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-Dibromo-1-[(3-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362225.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362227.png)
![1-[(3,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362233.png)
![1-[4-(3-Chlorophenoxy)butyl]-1H-pyrazol-4-amine](/img/structure/B6362246.png)

![3,5-Dibromo-1-[(2,6-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362259.png)
![4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol](/img/structure/B6362263.png)
![(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6362268.png)


![2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine](/img/structure/B6362308.png)
![3,5-Dibromo-1-[(4-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362316.png)